molecular formula C18H23FN6O2 B2631218 N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 952873-70-0

N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2631218
CAS RN: 952873-70-0
M. Wt: 374.42
InChI Key: QMAFZQWCNOWBPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex involves reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Biomedical Applications

Targeted Drug Delivery: Stimulus-sensitive polymers like N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be designed as nano-containers for drug delivery. By exploiting changes in temperature and pH, these polymers release drugs specifically at diseased sites, enhancing therapeutic efficacy .

Antimicrobial Properties: The compound’s antibacterial effects have been investigated, making it relevant for potential antimicrobial applications .

Materials Science

Thermosensitive Hydrogels: Poly(N-(2-(diethylamino)ethyl)acrylamide) undergoes a structural-phase transition with temperature changes. This property is valuable for designing thermosensitive hydrogels used in controlled drug release, tissue engineering, and wound healing .

Structural Biology

Protein Kinase Inhibitors: The compound’s crystal structure complexed with VEGFR2 kinase domains and sunitinib (SU11248) provides insights into its potential as a protein kinase inhibitor. Such inhibitors play a crucial role in cancer therapy .

Nanotechnology

Nanoparticle Surface Modification: Functionalizing nanoparticles with N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can enhance their stability, solubility, and targeting capabilities in drug delivery systems .

Conclusion

This compound’s multifaceted properties make it a promising candidate for diverse scientific applications. Researchers continue to explore its potential in various fields, from medicine to materials science. 🌟

Simonova, M. A., Khairullina, A. R., Tyurina, V. O., Filippova, A. P., Sadikov, A. Y., Kamorin, D. M., & Kamorin, S. I. (2020). Self-Organization Processes in Poly(N-[2-(diethylamino)ethyl]acrylamide) Buffer Solutions with Change in Concentration and pH of a Medium. Vysokomolekulyarnye Soedineniya, Seriya A, 62(1), 27–34. DOI: 10.1134/S0965545X20010113

Molecules. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex. Molecules, 28(5), 2256. DOI: 10.3390/molecules28052256

RCSB Protein Data Bank. (n.d.). Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with Sunitinib (SU11248). Retrieved from here

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O2/c1-3-23(4-2)10-9-20-16(26)15-17(27)25-12-11-24(18(25)22-21-15)14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAFZQWCNOWBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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